4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This specific compound features a cyclohexane moiety substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group. Its IUPAC name reflects its structural complexity and the presence of functional groups that contribute to its properties and potential applications in scientific research.
The compound can be sourced from various chemical databases and suppliers, including PubChem, where it is cataloged under specific identifiers such as InChI and InChI Key. It is classified under organic compounds with potential applications in medicinal chemistry due to its biological activity against specific targets.
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves several key methods:
The molecular structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can be described by its molecular formula and its hydrochloride form. The key structural features include:
The InChI representation of the compound is as follows:
The InChI Key is FJTKMKAFBQLCKS-UHFFFAOYSA-N.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo several types of chemical reactions:
These reactions allow for the generation of diverse derivatives that may exhibit varied biological activities.
The mechanism of action for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets within biological systems. For instance, it has been noted for its nematicidal properties by inhibiting succinate dehydrogenase (SDH), which disrupts cellular respiration and leads to increased production of reactive oxygen species (ROS). This action ultimately results in cell damage due to lipid accumulation and oxidative stress.
The physical properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 169.23 g/mol |
Solubility | Soluble in polar organic solvents |
Melting Point | Specific data not provided |
These properties are essential for understanding how the compound behaves under various conditions.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional bioisosteric properties and structural versatility. This five-membered ring system—incorporating two nitrogen atoms and one oxygen atom—serves as a stable, metabolically resistant replacement for ester and amide functionalities, addressing common limitations such as hydrolytic instability in biological systems [3] [5]. The scaffold’s ability to act as a hydrogen bond acceptor facilitates specific interactions with diverse biological targets, enabling the design of multitarget-directed ligands (MTDLs) for complex diseases like Alzheimer’s disease (AD).
Table 1: Key Properties of 1,2,4-Oxadiazole in Drug Design
Property | Significance | Medicinal Chemistry Impact |
---|---|---|
Metabolic Stability | Resists enzymatic hydrolysis compared to esters/amides | Enhanced pharmacokinetic profiles; prolonged half-life |
Dipole Moment | High polarity (~3.5 Debye) | Improved solubility and target binding specificity |
Bioisosteric Mimicry | Spatial similarity to carbonyl groups | Direct replacement in pharmacophores while maintaining binding geometry |
Tautomeric Potential | Exists in equilibrium between two tautomeric forms (N-O bond delocalization) | Adaptability to diverse binding pockets; modulation of electronic properties |
Recent studies demonstrate that 3,5-disubstituted-1,2,4-oxadiazoles modulate multiple pathological pathways in AD, including acetylcholinesterase (AChE) inhibition, monoamine oxidase-B (MAO-B) suppression, and antioxidant activity. For example, derivatives bearing ortho-substituted aryl groups at C5 exhibit dual AChE/MAO-B inhibition, with IC₅₀ values as low as 0.0158 μM against AChE—surpassing the potency of donepezil (IC₅₀ = 0.123 μM) [9]. This multitarget engagement arises from the oxadiazole’s capacity to anchor within both catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE while concurrently interacting with MAO-B’s substrate cavity [2] [9].
The therapeutic application of 1,2,4-oxadiazoles evolved from early anti-infective agents to central nervous system (CNS)-targeted drugs. Oxolamine, introduced in the 1960s as a cough suppressant, marked the first clinical use of this scaffold [5]. The discovery of naturally occurring oxadiazoles—phidianidines A/B (2011) and quisqualic acid—highlighted their neuroactive potential, with quisqualic acid acting as a potent agonist for metabotropic glutamate receptors (mGluR II/IV), targets implicated in stroke and epilepsy [3] [5].
Table 2: Evolution of Oxadiazole-Based Neurotherapeutics
Era | Compound | Therapeutic Category | Key Mechanism/Target | Clinical Status |
---|---|---|---|---|
1960s | Oxolamine | Cough suppressant | Unknown | Approved |
1990s | Pleconaril | Antiviral | VP1 capsid inhibitor | Approved |
2010s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough | Approved |
2020s | FO-4-15 | Anti-Alzheimer’s | mGluR1/CaMKIIα pathway activation | Preclinical |
2024 | MTDL Oxadiazoles | Multitarget anti-AD | AChE/MAO-B/antioxidant triple inhibition | Research phase |
The 2020s witnessed a strategic shift toward multitarget oxadiazoles for neurodegenerative diseases. FO-4-15, a novel derivative reported in 2024, demonstrated cognitive improvement in 3×Tg AD mice by activating the mGluR1/CaMKIIα pathway, reducing Aβ plaques and hyperphosphorylated tau [6]. Concurrently, derivatives like 2b and 4a emerged as promising anti-AD agents with blood-brain barrier (BBB) penetration capabilities and balanced inhibitory profiles against AChE (IC₅₀: 0.00098–0.07920 μM) and MAO-B [9]. This progression underscores the scaffold’s adaptability to evolving neuropharmacological paradigms.
Functionalization of the cyclohexylamine moiety in 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine leverages the ring’s conformational flexibility and spatial orientation to optimize target engagement. Cyclohexylamine provides a semi-rigid scaffold that balances flexibility for induced-fit binding and rigidity for precise pharmacophore placement. The amine group enables salt bridge formation with aspartate/glutamate residues in enzymatic targets, while its stereochemistry (cis/trans isomerism) influences binding kinetics [4] [10].
In serotonergic receptors (e.g., 5-HT₂A), cyclohexylamine derivatives exhibit receptor subtype selectivity via hydrophobic interactions within transmembrane domains. Studies on isolated rat vas deferens confirmed that cyclohexylamine-induced contractions are mediated by 5-HT₂A receptors, as evidenced by ketanserin blockade (IC₅₀ ~10⁻⁵ M) [10]. This specificity is engineered through:
Table 3: Functionalization Strategies for Cyclohexylamine-Oxadiazole Hybrids
Functionalization Site | Chemical Strategy | Biological Rationale | Target Applications |
---|---|---|---|
N-Amine (C1) | Acylation, sulfonylation | Modulate basicity; enhance BBB penetration | CNS disorders; receptor ligands |
C4 Oxadiazole | Aryl/heteroaryl substitution | Adjust π-stacking capacity; tune electronic properties | Enzyme inhibitors |
C3/C5 Cyclohexyl | Methyl/hydroxyl groups | Control ring conformation (chair/twist-boat); H-bonding | Selective receptor modulation |
C3 Methyl (Oxadiazole) | Halogenation (F/Cl) | Block metabolic sites; enhance metabolic stability | Long-acting therapeutics |
Late-stage modifications (LSM) of the cyclohexylamine component—such as fluorination at C3/C5 or N-acylation—improve metabolic stability and BBB permeability. For instance, fluorination reduces microsomal clearance by 30–50% in human/rat models (e.g., from 19 to 12 μg/(min·mg protein)) by inhibiting cytochrome P450 oxidation [7]. The integration of 1,2,4-oxadiazole thus creates a synergistic pharmacophore where each moiety addresses distinct pharmaceutical challenges while collectively enabling multitarget engagement.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1